

# Troubleshooting inconsistent sterilization results with peracetic acid

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## Technical Support Center: Peracetic Acid Sterilization

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing inconsistent sterilization results with peracetic acid (PAA).

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: Why am I getting positive biological indicators (BIs) after a PAA sterilization cycle?

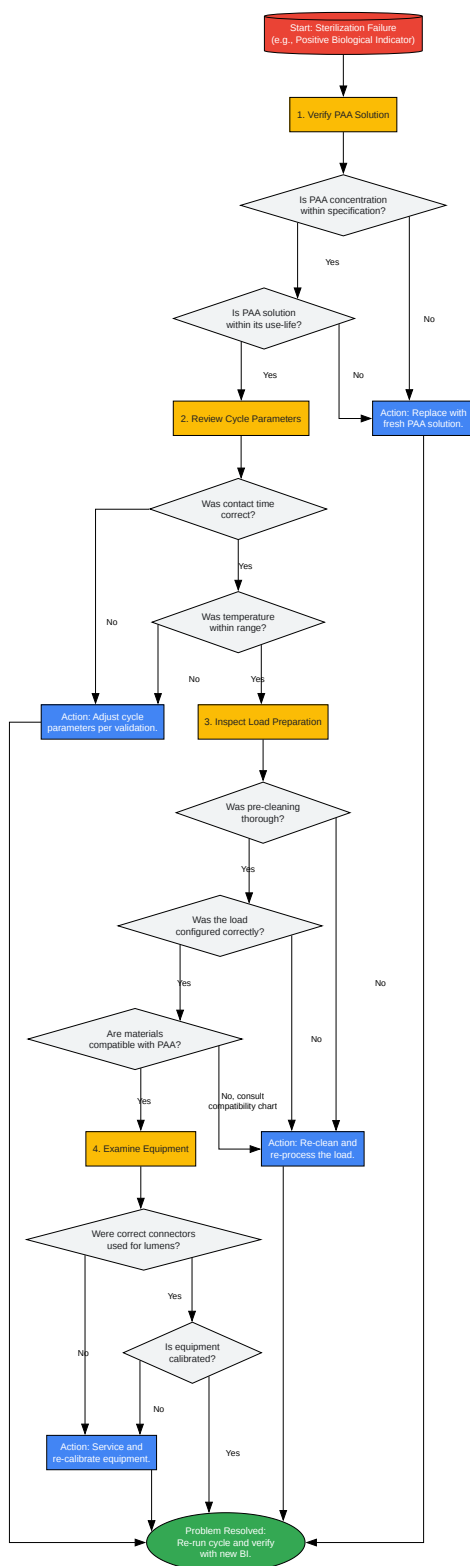
A positive biological indicator (BI), such as one containing *Geobacillus stearothermophilus* spores, signals a sterilization failure.<sup>[1][2]</sup> This can stem from several factors, ranging from the sterilant itself to the items being sterilized. A systematic approach is crucial to identify the root cause.

Common causes for BI failure include:

- **Inadequate Sterilant Concentration:** The PAA concentration may be too low to achieve a complete kill.

- **Insufficient Contact Time:** The exposure time of the load to the PAA may be too short.
- **Improper Cycle Parameters:** Incorrect temperature, pressure, or flow rates during the cycle can reduce efficacy.
- **Residual Organic Load:** Proteins and other organic materials can interfere with PAA's antimicrobial action.[\[3\]](#)[\[4\]](#)
- **Load Configuration:** Improper loading of the chamber can create air pockets or prevent the sterilant from reaching all surfaces.
- **Material Incompatibility:** The materials being sterilized may degrade or absorb the PAA, reducing its effective concentration.[\[5\]](#)[\[6\]](#)

The following flowchart provides a logical workflow for troubleshooting sterilization failures.



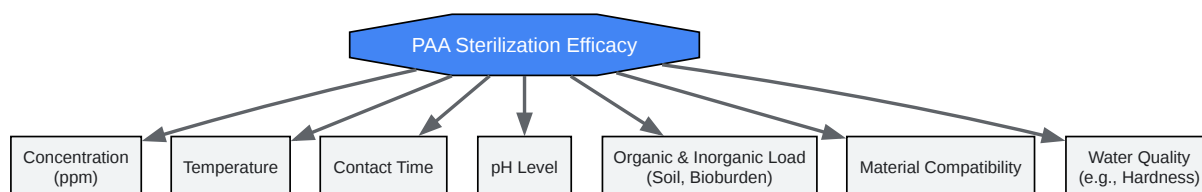
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Caption: A step-by-step troubleshooting workflow for PAA sterilization failures.

## Q2: How do environmental factors like temperature, pH, and organic load affect PAA efficacy?

Peracetic acid's sterilization performance is not absolute; it is highly dependent on several process variables.<sup>[7]</sup> Understanding these factors is key to ensuring consistent and reliable results.

- **Temperature:** Generally, increasing the temperature enhances the antimicrobial efficacy of PAA.<sup>[8]</sup> However, very high temperatures can also accelerate the decomposition of PAA, making it less stable.<sup>[9]</sup> Automated PAA sterilization systems operate at a controlled temperature (e.g., ~50°C) to balance efficacy with stability.<sup>[3]</sup> Some studies show that for certain applications, lower temperatures (e.g., 4°C) can be more effective than ambient temperatures (27°C) at specific PAA concentrations, possibly due to factors like cold shock contributing to microbial inactivation.<sup>[10]</sup>
- **pH:** PAA is effective over a wide pH range.<sup>[9]</sup> However, its stability and efficacy can be influenced by pH. Efficacy is often reported to be higher at acidic pH values (e.g., pH 5) compared to alkaline conditions (pH 8 or 9).<sup>[11][12]</sup> The pKa of peracetic acid is approximately 8.2; above this pH, it can become less stable.<sup>[11]</sup>
- **Organic & Inorganic Load:** PAA maintains its efficacy in the presence of some organic soil, which is an advantage over other sterilants.<sup>[3][4]</sup> However, a high organic load (proteins, lipids, etc.) will consume the PAA, reducing the concentration available to kill microorganisms.<sup>[13]</sup> This is why thorough pre-cleaning of instruments is a non-negotiable first step in any sterilization process. Certain inorganic compounds present in water can also contribute to PAA decay.<sup>[13]</sup>



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Caption: Key factors that influence the efficacy of peracetic acid sterilization.

## Quantitative Data Summary

### Table 1: PAA Concentration and Antimicrobial Activity

The concentration of PAA required for microbial inactivation varies by the type of microorganism and the presence of organic matter.[3]

| Microorganism Type                 | Required Concentration (ppm) | Contact Time            | Conditions                            | Citation(s) |
|------------------------------------|------------------------------|-------------------------|---------------------------------------|-------------|
| Bacteria (Gram +/-), Fungi, Yeasts | < 100                        | < 5 minutes             | In suspension                         | [3]         |
| Bacteria (Gram +/-), Fungi, Yeasts | 200 - 500                    | Varies                  | In the presence of organic matter     | [2][3]      |
| Viruses (e.g., Poliovirus)         | 12 - 2250                    | ~ 15 minutes            | Varies by virus type and organic load | [2][3]      |
| Bacterial Spores                   | 500 - 10,000                 | 15 seconds - 30 minutes | In suspension                         | [3]         |
| B. atrophaeus Spores (on surface)  | 1000 - 5000                  | ~ 15 minutes            | On polymeric scaffolds                | [14]        |
| E. coli (wastewater)               | 10,000 - 15,000 (10-15 mg/L) | 10 - 15 minutes         | Pilot-scale wastewater disinfection   | [15]        |

### Table 2: Material Compatibility with Peracetic Acid

Material compatibility is critical for both sterilization efficacy and device integrity. Incompatible materials can degrade, become brittle, or cause the PAA to decompose.[5][6][16] Always consult the device manufacturer's instructions for use (IFU).

| Material Category | Recommended (Rating A)    | Limited Resistance (Rating B)    | Unsuitable (Rating C)             | Citation(s) |
|-------------------|---------------------------|----------------------------------|-----------------------------------|-------------|
| Metals            | 304 & 316 Stainless Steel | -                                | -                                 | [17]        |
| Plastics          | ABS, Acrylic, PTFE, PVDF  | Polyethylene, Polypropylene, PVC | -                                 | [16][17]    |
| Elastomers        | -                         | Silicone Rubber                  | Natural Rubber, Neoprene, Nitrile | [16]        |

Note: Ratings are general guidelines. Compatibility can be affected by PAA concentration, temperature, and exposure time. Testing under specific use conditions is recommended.[16][17]

## Experimental Protocols

### Protocol 1: Verification of PAA Working Concentration

Routine monitoring of the PAA concentration is essential to ensure it meets the minimum effective concentration (MEC) required for sterilization.[3]

Objective: To confirm the PAA concentration of the working solution is above the required threshold (e.g., >1500 ppm for some systems).[3]

Materials:

- PAA chemical test strips (e.g., high-range 0-3000 ppm).[18]
- Sample of the PAA working solution from the sterilizer.
- Personal Protective Equipment (PPE): chemical-resistant gloves, eye protection.[18]

- Manufacturer-provided color chart.

#### Methodology:

- Safety First: Don appropriate PPE before handling PAA solutions. Concentrated PAA is corrosive.[19]
- Sample Collection: Following the sterilizer manufacturer's instructions, carefully draw a sample of the PAA solution used during the cycle.
- Strip Immersion: Dip the reactive pad of the PAA test strip into the solution for the time specified by the strip manufacturer (typically 1-2 seconds). Do not swirl the strip.
- Incubation: Remove the strip and wait for the specified development time. Do not shake off excess liquid unless instructed.
- Reading: Immediately compare the color of the reactive pad to the color chart provided with the test strips.[14]
- Documentation: Record the concentration reading, date, time, and operator initials in the sterilization log.
- Action: If the concentration is below the minimum level specified by the sterilizer manufacturer, the solution must be discarded, and a fresh solution must be used for the next cycle. Investigate the cause of the dilution.

## Protocol 2: Surface Sterility Validation Using Biological Indicators

This protocol simulates a real-world challenge to validate that the PAA cycle effectively sterilizes surfaces contaminated with resistant bacterial spores.

Objective: To validate the sporicidal efficacy of a PAA sterilization cycle on a representative surface using *Bacillus atrophaeus* spores.[20]

#### Materials:

- Commercial biological indicators (BIs) containing *B. atrophaeus* spores (e.g., spore strips).[1]
- Sterile stainless steel coupons (or material representative of the items to be sterilized).
- Spore suspension of *B. atrophaeus* ATCC 9372 (if preparing in-house challenge).
- Sterile Tryptic Soy Broth (TSB) for recovery.
- Sterile incubator (e.g., 37°C).
- Positive control: An unprocessed BI from the same lot.
- PAA sterilization system.

#### Methodology:

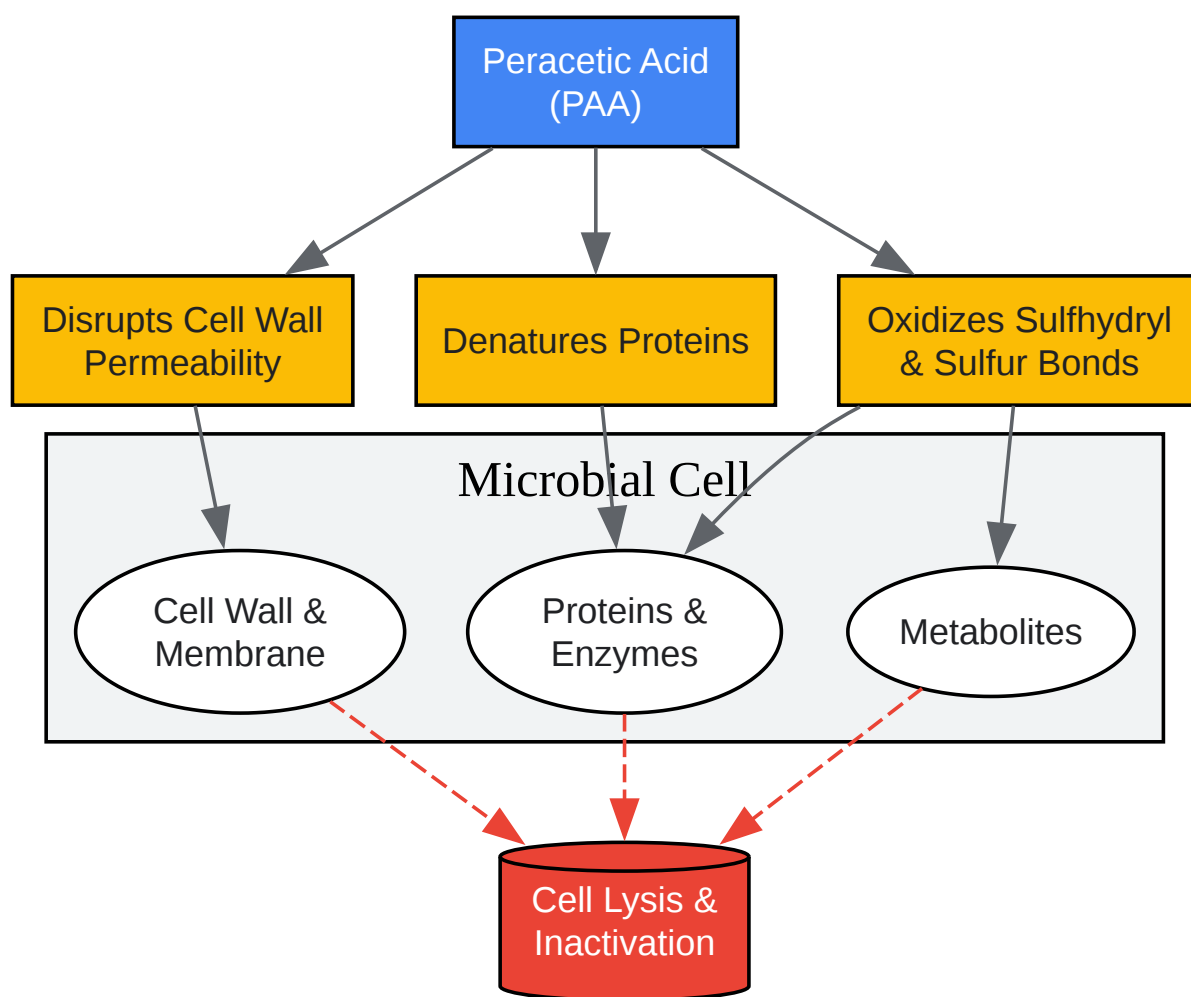
- Preparation of Challenge:
  - Place a commercial BI spore strip onto a stainless steel coupon.
  - Alternatively, for a more direct challenge, inoculate a sterile coupon with a known population of spores (e.g.,  $10^6$  CFU) and allow it to dry completely in a biological safety cabinet.[20]
- Packaging and Placement: Place the challenged coupon/BI inside the type of packaging (e.g., pouch, tray) normally used. Position the package in the most challenging location within the sterilizer chamber (e.g., area most difficult for sterilant to reach), as determined by prior validation studies.[1]
- Run Sterilization Cycle: Execute the PAA sterilization cycle according to the standard operating parameters.
- Aseptic Recovery: After the cycle, aseptically retrieve the processed BI/coupon.
- Incubation:
  - Transfer the BI/coupon into a tube of sterile TSB recovery medium.



- Also, place the unprocessed positive control BI into a separate tube of TSB.
- Incubate all tubes at the appropriate temperature (e.g., 35-39°C) for the time specified by the BI manufacturer (typically up to 7 days).
- Interpretation of Results:
  - Successful Sterilization: The broth containing the processed BI/coupon remains clear (no turbidity), indicating no microbial growth.
  - Sterilization Failure: The broth containing the processed BI/coupon becomes turbid, indicating spore survival and growth.
  - Valid Test: The positive control tube must show turbidity. If it does not, the test is invalid.
- Documentation: Record all results, including cycle parameters, BI lot number, and incubation results, in the validation report.[\[21\]](#)

## Mechanism of Action Visualization

Peracetic acid acts as a powerful oxidizing agent, indiscriminately attacking multiple components of microbial cells.[\[3\]](#) This multi-targeted approach is why it is a highly effective, broad-spectrum biocide.



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Caption: The mechanism of microbial inactivation by peracetic acid.[2][3][22]

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